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Compound of Interest

trans-Hexahydroisobenzofuran-

1,3-dione

Cat. No. B1353774

Compound Name:

Spectroscopic Data of trans-
Hexahydroisobenzofuran-1,3-dione: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
trans-hexahydroisobenzofuran-1,3-dione (also known as trans-1,2-cyclohexanedicarboxylic
anhydride). The information presented herein is essential for the identification, characterization,
and quality control of this compound in research and development settings. This document
includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for trans-
hexahydroisobenzofuran-1,3-dione.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~2.9-3.1 Multiplet 2H H-3a, H-7a
~1.8-2.0 Multiplet 2H H-4ax, H-7ax
~1.6-1.8 Multiplet 2H H-5ax, H-6ax
~13-15 Multiplet 4H F-aeq, H-req, H-seq,

H-6eq

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and
spectrometer frequency. The assignments are based on the expected chemical environment of

the protons.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~172 C=0 (C-1, C-3)
~45 C-3a, C-7a
~25 C-5,C-6

~22 C-4,C-7

Note: These are approximate chemical shifts. Actual values may vary based on experimental

conditions.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Vibrational Mode
~2940, ~2860 Strong C-H stretch (cyclohexane ring)
C=0 stretch (anhydride,
~1850 Strong )
symmetric)
C=0 stretch (anhydride,
~1780 Strong ]
asymmetric)
~1230 Strong C-O-C stretch (anhydride)

Table 4: Mass Spectrometry Data

miz Relative Intensity (%) Proposed Fragment
154 Moderate [M]* (Molecular lon)
110 Moderate [M-CO2]*

82 Strong [CeH10]* (Cyclohexene)
81 High [CeHs]*

54 High [CaHe]* (Butadiene)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of trans-hexahydroisobenzofuran-

1,3-dione is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform

(CDCIs), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

Instrumentation and Parameters:

o Spectrometer: A Bruker Avance Il 400 MHz spectrometer (or equivalent).
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e 'HNMR:
o Frequency: 400 MHz
o Number of scans: 16
o Relaxation delay: 1.0 s
o Pulse width: 30°
e 13C NMR:
o Frequency: 100 MHz
o Number of scans: 1024
o Relaxation delay: 2.0 s

o Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

e A small amount (2-5 mg) of solid trans-hexahydroisobenzofuran-1,3-dione is dissolved in
a few drops of a volatile solvent (e.g., acetone or methylene chloride).

o Adrop of this solution is applied to the surface of a potassium bromide (KBr) or sodium
chloride (NaCl) salt plate.

e The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on
the plate.

Instrumentation and Parameters:
o Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

e Technique: Transmission
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e Scan range: 4000-400 cm—?
e Resolution: 4 cm~1

e Number of scans: 16

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced via a direct insertion probe or
through a gas chromatograph (GC) inlet. Electron lonization (El) is the typical method used.

Instrumentation and Parameters:

e Mass Spectrometer: A mass spectrometer with an electron ionization source, such as a
single quadrupole or time-of-flight (TOF) analyzer.

 |onization Energy: 70 eV.
e Source Temperature: 200-250 °C.

e Mass Range: m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like trans-hexahydroisobenzofuran-1,3-dione.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [spectroscopic data of trans-Hexahydroisobenzofuran-
1,3-dione (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353774#spectroscopic-data-of-trans-
hexahydroisobenzofuran-1-3-dione-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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